molecular formula C12H22O2 B13682003 9-Ethyl-1-oxaspiro[5.5]undecan-4-ol

9-Ethyl-1-oxaspiro[5.5]undecan-4-ol

Cat. No.: B13682003
M. Wt: 198.30 g/mol
InChI Key: OTFLTCNJMGHMQJ-UHFFFAOYSA-N
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Description

9-Ethyl-1-oxaspiro[55]undecan-4-ol is a spirocyclic compound characterized by a unique structural feature where two rings are connected through a single atom This compound is part of the spiro[5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Ethyl-1-oxaspiro[5.5]undecan-4-ol can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction typically involves the use of an aldehyde and an alkene in the presence of an acid catalyst . Another approach is the olefin metathesis reaction using a Grubbs catalyst, although this method is more complex and expensive .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and reduce costs. The Prins cyclization reaction is preferred due to its simplicity and efficiency in introducing various substituents at position 4 of the spiro ring .

Chemical Reactions Analysis

Types of Reactions

9-Ethyl-1-oxaspiro[5.5]undecan-4-ol undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon atoms, often using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or alkanes .

Scientific Research Applications

9-Ethyl-1-oxaspiro[5.5]undecan-4-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-Ethyl-1-oxaspiro[5.5]undecan-4-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacteria . This inhibition disrupts the transport of essential lipids, leading to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

    1-Oxa-9-azaspiro[5.5]undecane: Known for its antituberculosis activity.

    1,3-Dioxane-1,3-dithiane spiranes: Exhibits unique stereochemistry and biological activities.

    1,3-Oxathiane derivatives:

Uniqueness

9-Ethyl-1-oxaspiro[5.5]undecan-4-ol stands out due to its specific structural features and the ability to undergo various chemical reactions. Its potential as an inhibitor of the MmpL3 protein makes it a promising candidate for the development of new antituberculosis drugs .

Properties

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

9-ethyl-1-oxaspiro[5.5]undecan-4-ol

InChI

InChI=1S/C12H22O2/c1-2-10-3-6-12(7-4-10)9-11(13)5-8-14-12/h10-11,13H,2-9H2,1H3

InChI Key

OTFLTCNJMGHMQJ-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2(CC1)CC(CCO2)O

Origin of Product

United States

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